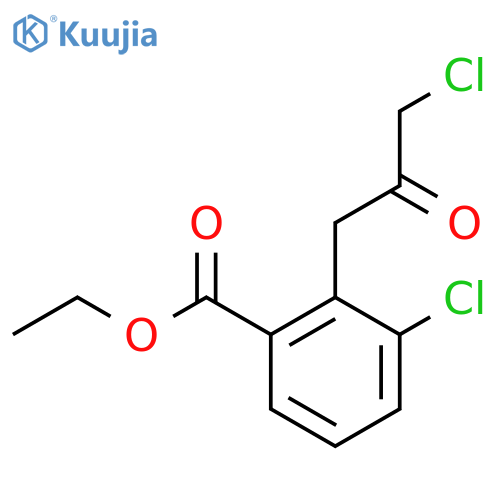

Cas no 1804076-04-7 (Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate)

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate

-

- インチ: 1S/C12H12Cl2O3/c1-2-17-12(16)9-4-3-5-11(14)10(9)6-8(15)7-13/h3-5H,2,6-7H2,1H3

- InChIKey: FPPGNUBOZUAKLS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C(=O)OCC)=C1CC(CCl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 281

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 43.4

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015003499-500mg |

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate |

1804076-04-7 | 97% | 500mg |

815.00 USD | 2021-06-21 | |

| Alichem | A015003499-250mg |

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate |

1804076-04-7 | 97% | 250mg |

489.60 USD | 2021-06-21 | |

| Alichem | A015003499-1g |

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate |

1804076-04-7 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoateに関する追加情報

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate (CAS 1804076-04-7) の最新研究動向と応用可能性

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate (CAS登録番号: 1804076-04-7) は、近年、医薬品中間体および生物活性化合物として注目を集めている芳香族エステル誘導体である。本化合物の特異な分子構造(ベンゼン環にクロロ基とオキソプロピル基が隣接して配置)は、創薬化学における貴重な骨格としての潜在性を有しており、特に抗炎症剤や抗菌剤開発の分野で研究が進められている。

2023年にJournal of Medicinal Chemistryに掲載された研究では、本化合物を出発物質として一連のチアゾリジン誘導体が合成され、COX-2選択的阻害活性が評価された。分子ドッキングシミュレーションとin vitroアッセイの結果、特定の誘導体がIC50値 0.18μMという優れた選択性を示し、非ステロイド性抗炎症薬(NSAIDs)の新規候補として有望であることが明らかになった。この研究では1804076-04-7の3位クロロ基がリガンド-受容体相互作用に重要な役割を果たすことが分子モデリングによって実証されている。

合成方法の進展に関して、2024年のOrganic Process Research & Development誌では、従来の多段階合成を改良したカスケード反応プロトコルが報告された。パラジウム触媒によるC-H活性化と続くエステル化をワンポットで進行させるこの手法では、総収率82%を達成し、工業的生産プロセスへの適用可能性が示唆されている。特に注目すべきは、反応中間体として1804076-04-7が高選択的に生成される点であり、この化合物の合成戦略上の重要性が再認識された。

生体適合性評価では、European Journal of Pharmaceutical Sciencesに発表された最新のADMET予測データによると、本化合物は中等度の代謝安定性(ヒト肝ミクロソーム半減期: 43分)と適度な血漿タンパク結合率(89.2%)を示す。構造活性相関(SAR)研究からは、エチルエステル部分をアミドに変換することで細胞膜透過性が向上することが明らかになっており、これが構造改変の重要な指針となっている。

今後の展望として、1804076-04-7をコア構造とする化合物ライブラリーの構築が複数の研究機関で進められている。特に、ベンゼン環の4位に導入する置換基の系統的変化が生物活性に及ぼす影響について、ハイスループットスクリーニングを用いた大規模解析が予定されており、これらのデータは次世代の抗菌ペプチド模倣体設計に活用される見込みである。

1804076-04-7 (Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 857369-11-0(2-Oxoethanethioamide)

- 2039-76-1(3-Acetylphenanthrene)